molecular formula C16H15F3N4 B8691741 (1-Benzotriazol-1-yl-propyl)-(4-trifluoromethyl-phenyl)-amine

(1-Benzotriazol-1-yl-propyl)-(4-trifluoromethyl-phenyl)-amine

Cat. No.: B8691741
M. Wt: 320.31 g/mol
InChI Key: HVOAACKKZXUIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Benzotriazol-1-yl-propyl)-(4-trifluoromethyl-phenyl)-amine is a chemical compound with the molecular formula C16H15F3N4 and a molecular weight of 320.31 g/mol . This compound is characterized by the presence of a benzotriazole moiety linked to a propyl chain, which is further connected to a trifluoromethyl-substituted phenylamine group. The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies.

Chemical Reactions Analysis

(1-Benzotriazol-1-yl-propyl)-(4-trifluoromethyl-phenyl)-amine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted derivatives of the original compound .

Mechanism of Action

Comparison with Similar Compounds

(1-Benzotriazol-1-yl-propyl)-(4-trifluoromethyl-phenyl)-amine can be compared with other benzotriazole derivatives and trifluoromethyl-substituted compounds. Similar compounds include:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C16H15F3N4

Molecular Weight

320.31 g/mol

IUPAC Name

N-[1-(benzotriazol-1-yl)propyl]-4-(trifluoromethyl)aniline

InChI

InChI=1S/C16H15F3N4/c1-2-15(23-14-6-4-3-5-13(14)21-22-23)20-12-9-7-11(8-10-12)16(17,18)19/h3-10,15,20H,2H2,1H3

InChI Key

HVOAACKKZXUIKP-UHFFFAOYSA-N

Canonical SMILES

CCC(NC1=CC=C(C=C1)C(F)(F)F)N2C3=CC=CC=C3N=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A two liter, four neck flask under nitrogen atmosphere was charged with benzotriazole (36.96 g, 310 mmol, 1.0 equiv) and dry toluene (400 mL). A room temperature solution of 4-(trifluoromethyl)aniline (39.1 mL, 310 mmol, 1.0 equiv) and 50 mL toluene was added over one minute. A room temperature solution of propionaldehyde (24.6 mL, 341 mmol, 1.1 equiv) and 50 mL toluene was then added over 20 minutes. There was an exotherm from 23° C. to 30° C. during this addition. After stirring 24 h, n-heptane (500 mL) was added, and the slurry stirred an additional 1 h. The suspension was filtered, the solids were washed with n-heptane (1×100 mL, then 1×200 mL, and dried. (1-Benzotriazol-1-yl-propyl)-(4-trifluoromethyl-phenyl)-amine was isolated as shiny white needles (81.3 g, 82%). After 24 h, a second crop was isolated from the filtrate (8.7 g, 9%). mp 130-132° C.; 1H NMR (DMSO-d6, 400 MHz) δ0.82 (t, 3H, J=7.5 Hz), 2.25 (m, 2H), 6.49 (m, 1H), 6.80 (d, 2H, J=8.7 Hz), 7.35 (m, 3H), 7.50 (m, 1H), 7.88 (d, 1H, J=8.3 Hz), 7.99 (m, 1H), 8.09 (d, 1H, J=8.5 Hz); 13C NMR (DMSO-d6, 100 MHz) δ149.32, 146.19, 131.46, 127.73, 126.8, 125.33 (q, J=270 Hz), 124.44, 119.88, 118.27 (q, J=31.7 Hz), 112.91, 111.56, 71.03, 28.08, 10.29; DEPT spectrum: quaternary carbons δ149.32, 146.19, 131.46, 125.33, 118.27; CH carbons δ127.73, 126.8, 124.44, 119.88, 112.91, 111.56, 71.03; CH2 carbon δ28.08; CH3 carbon δ10.29; IR (drifts) 3292 (s), 3038 (m), 2975 (m), 1621 (s), 1331 (s), 1320 (s), 1114 (vs); Anal. Calcd for C16H15N4F3: C, 59.99; H, 4.72; N, 17.49. Found (first crop): C, 60.16; H, 4.74; N, 17.86. Found (second crop): C, 59.97; H, 4.66; N, 17.63.
Quantity
36.96 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
39.1 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
24.6 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
82%

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